2-(4-Chlorophenyl)-4-quinolinol
Description
2-(4-Chlorophenyl)-4-quinolinol is a quinoline derivative characterized by a hydroxyl group at position 4 of the quinoline core and a 4-chlorophenyl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic pharmaceuticals. Quinoline derivatives are widely studied for their antimicrobial, antimalarial, and anticancer properties .
The compound’s synthesis typically involves cyclization reactions or modifications of pre-existing quinoline frameworks. For example, evidence from ionic liquid-mediated synthesis highlights the use of 2′-aminochalcone precursors to generate 2-arylquinolin-4(1H)-ones under controlled conditions .
Properties
CAS No. |
6337-51-5 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-9H,(H,17,18) |
InChI Key |
XPVZKRRTCHLFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 2, 3, and 4 of the quinoline ring, as well as modifications to the dihydroquinoline backbone. Below is a comparative overview:
Key Observations :
- Electron-Withdrawing vs.
- Ring Saturation: The dihydroquinolin-4(1H)-one derivative (C₁₅H₁₂ClNO) introduces a ketone group and partial saturation, which may reduce aromaticity and alter pharmacokinetics .
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